Benzyl salicylate
Overview
Description
Benzyl salicylate is a compound that is commonly found in various plant species, particularly within the Salix genus. It is a substance present in natural oils, such as ylang ylang and Dianthus caryophyllus Flower Oil, and is widely used in perfumes for its fragrance and preservative properties. Additionally, benzyl salicylate is found in cosmetic and toiletry products, household cleaners, and detergents .
Synthesis Analysis
The synthesis of benzyl salicylate has been explored through various methods. One approach involves the green benzylation of sodium salicylate by phase-transfer catalysis in a continuous two-phase-flow reactor, which has shown an 82% yield at steady-state under specific conditions . Another method reported the synthesis of benzyl salicylate from sodium salicylate and benzyl chloride without a phase transfer catalyst (PTC), using dimethyl formamide as a solvent, achieving almost complete conversion of benzyl chloride in a shorter time and at a lower temperature compared to the commercial process .
Molecular Structure Analysis
Benzyl salicylate's molecular structure is characterized by the presence of a benzyl ester group attached to the salicylate. The synthesis and characterization of related compounds, such as benzoic acid 2-salicylidene complexes with selected metal ions, have been conducted, suggesting a tetrahedral structure for the complexes formed .
Chemical Reactions Analysis
Benzyl salicylate can undergo various chemical reactions. For instance, it can be synthesized through the oxidative coupling of benzylamines using salicylic acid derivatives as organocatalysts under an oxygen atmosphere . Additionally, the hydrolytic metabolism of benzyl salicylate by tissue microsomes has been studied, indicating that significant amounts of salicylic acid might be formed by microsomal hydrolysis in vivo .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl salicylate are influenced by its functional groups. Studies have shown that benzoic acid, a component of benzyl salicylate, may act as the functional group in inducing multiple stress tolerance in plants, suggesting that the benzoic acid structural portion is the basic functional molecular structure imparting stress tolerance . Furthermore, the synthesis of natural benzyl salicylate and benzyl gentisate glucosides has been reported, highlighting the importance of the selective deacetylation of the sugar moiety in the presence of a labile benzyl ester group .
Scientific Research Applications
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Toxicology and Risk Assessment
- Application : Benzyl salicylate has been the subject of next-generation risk assessment (NGRA) studies to assess its systemic safety after dermal exposure . This is particularly relevant for its use in cosmetics.
- Method of Application : New approach methodologies (NAMs) used to predict the internal exposure included skin absorption assays, hepatocyte metabolism, and physiologically based pharmacokinetic (PBPK) modeling . Potential toxicodynamic effects were assessed using pharmacology profiling, ToxProfiler cell stress assay, transcriptomics in HepG2 and MCF-7 cells, ReproTracker developmental and reproductive toxicology (DART) assays, and cytotoxicity assays in human kidney cells .
- Results or Outcomes : Both traditional and ab initio NGRA approaches concluded that the daily application of Benzyl salicylate in a cosmetic leave-on face cream at 0.5% is safe for humans . The processing and interpretation of toxicogenomics data can lead to different points of departure (PoDs), which can subsequently affect the calculation of the margins of internal exposure (MoIE) .
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Skincare Products
- Application : As a derivative of salicylic acid, Benzyl salicylate has properties that can benefit the skin . It is found in many skincare products, where it can act as a denaturant or a masking ingredient .
- Results or Outcomes : It enhances the effectiveness of skincare products by acting as a denaturant or a masking ingredient .
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Food Industry
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Pharmaceutical Industry
- Application : In the pharmaceutical industry, Benzyl salicylate is used as an inactive ingredient or excipient in many drug formulations . It can act as a solubilizer or a flavoring agent .
- Results or Outcomes : It enhances the effectiveness of drug formulations by acting as a solubilizer or a flavoring agent .
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Flavoring Agent
Safety And Hazards
properties
IUPAC Name |
benzyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTQGTTXIYCGGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Record name | BENZYL SALICYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19875 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024598 | |
Record name | Benzyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1024598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyl salicylate is a colorless liquid. Melting point near room temperature (18-20 °C). (NTP, 1992), Liquid; Liquid, Other Solid, Solid, colourless oily liquid or opaque crystalline mass (tendency to supercool) with a faint, sweet, floral odour | |
Record name | BENZYL SALICYLATE | |
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Record name | Benzoic acid, 2-hydroxy-, phenylmethyl ester | |
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Record name | Benzyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Benzyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
406 °F at 26 mmHg (NTP, 1992), 320 °C, BP: 211 °C at 2.67 kPa, 208.00 °C. @ 26.00 mm Hg | |
Record name | BENZYL SALICYLATE | |
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Record name | Benzyl salicylate | |
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Record name | Benzyl salicylate | |
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Flash Point |
180 °C (356 °F) - closed cup, >212 °F (>100 °C) - closed cup | |
Record name | Benzyl salicylate | |
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Solubility |
Slightly soluble (NTP, 1992), In water, 8.8 mg/L at 20 °C, pH 6.8-7.1 /OECD Guideline 105 (Water Solubility)/, Slightly soluble in water, Miscible with alcohol or ether, Soluble in 9 vols of 90% alcohol, insoluble in water, glycerol; soluble in organic solvents, oils, miscible above 25� (in ethanol) | |
Record name | BENZYL SALICYLATE | |
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Record name | Benzyl salicylate | |
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Record name | Benzyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.175 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.175 g/m cu at 20 °C, 1.173-1.183 | |
Record name | BENZYL SALICYLATE | |
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Record name | Benzyl salicylate | |
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Record name | Benzyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/ | |
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Vapor Pressure |
7.8X10-5 mm Hg at 25 °C /OECD Guideline 104 (Vapour Pressure Curve)/ | |
Record name | Benzyl salicylate | |
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Product Name |
Benzyl salicylate | |
Color/Form |
Thick liquid, Colorless liquid | |
CAS RN |
118-58-1 | |
Record name | BENZYL SALICYLATE | |
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Record name | Benzyl salicylate | |
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Record name | BENZYL SALICYLATE | |
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Record name | Benzyl salicylate | |
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Record name | BENZYL SALICYLATE | |
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Melting Point |
75 °F (NTP, 1992), 24 °C, 23.4 °C | |
Record name | BENZYL SALICYLATE | |
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Record name | Benzyl salicylate | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Citations
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